molecular formula C11H20N2O2 B8109410 1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8109410
M. Wt: 212.29 g/mol
InChI Key: YFOBGVUPLWUNBZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,8-diazaspiro[45]decan-2-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspirodecane and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method provides a convenient route to the desired spirocyclic structure. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can block the activation of necroptosis, a form of programmed cell death, thereby showing therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one is unique due to its specific methoxyethyl substitution, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways.

Properties

IUPAC Name

1-(2-methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-9-8-13-10(14)2-3-11(13)4-6-12-7-5-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOBGVUPLWUNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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